6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine
Description
Properties
Molecular Formula |
C9H3Cl2F3N2 |
|---|---|
Molecular Weight |
267.03 g/mol |
IUPAC Name |
6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-6-2-4-1-5(9(12,13)14)3-15-7(4)8(11)16-6/h1-3H |
InChI Key |
IBBSKPMCOJMYPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=C(C2=NC=C1C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Common reagents used in these reactions include chlorinating agents such as thionyl chloride or phosphorus pentachloride, and trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, often carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-deficient naphthyridine ring facilitates electrophilic substitution, primarily at positions activated by the trifluoromethyl group.
-
Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid at 0–5°C to yield 5-nitro and 7-nitro derivatives. The trifluoromethyl group directs nitration to the C-5 and C-7 positions (Figure 1).
-
Sulfonation : Treatment with fuming sulfuric acid introduces sulfonic acid groups at C-5.
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 5-Nitro, 7-Nitro derivatives | 60–75 | |
| Sulfonation | Fuming H₂SO₄, 25°C, 6h | 5-Sulfonic acid derivative | 82 |
Nucleophilic Substitution
The chlorine atoms at C-6 and C-8 are susceptible to nucleophilic displacement, enabling functionalization:
-
Amine Substitution : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to yield 6,8-diamino derivatives.
-
Alkoxy Formation : Treatment with sodium methoxide in methanol replaces chlorides with methoxy groups.
Table 2: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product(s) Formed | Yield (%) | Source |
|---|---|---|---|---|
| Methylamine | DMF, 80°C, 12h | 6,8-Bis(methylamino) | 68 | |
| Sodium Methoxide | MeOH, reflux, 8h | 6,8-Dimethoxy derivative | 85 |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl introductions:
-
Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (3:1) at 90°C to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (e.g., piperidine) under Pd₂(dba)₃/XPhos catalysis .
Table 3: Cross-Coupling Reactions
| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, 90°C | 6,8-Diphenyl derivative | 73 | |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos, 100°C | 6-Piperidinyl derivative | 65 |
Cyclization and Ring Expansion
The compound participates in cycloadditions to form fused heterocycles:
-
Friedländer Synthesis : Condenses with enaminones in acetic acid to yield 1,7-naphthyridine-fused quinolines .
-
Smiles Rearrangement : Undergoes intramolecular rearrangement in basic conditions to form 1,3-diamino derivatives (Figure 2) .
Key Observation : Smiles rearrangement proceeds via a six-membered transition state, confirmed by NMR and IR spectroscopy .
Trifluoromethyl Group Reactivity
The CF₃ group influences reactivity and stability:
Scientific Research Applications
6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of target proteins and influence various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine with structurally related 1,7-naphthyridine derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine and trifluoromethyl groups in the target compound enhance electrophilicity compared to methyl or amino-substituted derivatives, favoring reactions like nucleophilic aromatic substitution .
- Steric Effects : Bulkier substituents (e.g., diphenyl groups) in analogues like 5-methyl-6,8-diphenyl-1,7-naphthyridine hinder reactivity but stabilize π-π stacking in polymers .
Biological Activity
6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine is a member of the naphthyridine family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes two chlorine atoms and a trifluoromethyl group, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : This compound has been shown to inhibit various protein kinases, which play a crucial role in cell signaling pathways related to cancer progression and cell proliferation .
- Antimicrobial Activity : Naphthyridine derivatives have demonstrated significant antimicrobial properties against a range of pathogens. The presence of halogen substituents enhances their efficacy against bacteria and fungi .
- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and disruption of topoisomerase activity .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine derivatives. Common methods include:
- Halogenation : Introduction of chlorine atoms at the 6 and 8 positions.
- Trifluoromethylation : Addition of the trifluoromethyl group using reagents such as trifluoromethyl sulfonyl fluoride.
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50/EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 0.5 | Induces apoptosis |
| Antimicrobial | Staphylococcus aureus | 2.0 | Inhibits cell wall synthesis |
| Antiviral | Influenza Virus | 1.5 | Disrupts viral replication |
| Anti-inflammatory | RAW 264.7 macrophages | 3.0 | Reduces TNF-α production |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various naphthyridine derivatives on cancer cell lines. The results indicated that this compound exhibited potent activity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- Antimicrobial Action : Research conducted on the antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus, demonstrating its potential as an antibacterial agent .
- Neuroprotective Effects : In a model of neuroinflammation, this compound showed promise in reducing inflammatory markers and protecting neuronal cells from apoptosis induced by oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
